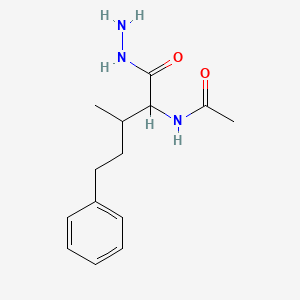![molecular formula C20H16F2N2O B14175081 5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-24-9](/img/structure/B14175081.png)
5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound characterized by its unique structure, which includes two fluorine atoms and a quinoline backbone
Métodos De Preparación
The synthesis of 5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclization and final modifications: The final steps involve cyclization reactions to form the dihydroquinoline structure and introduction of the dimethyl groups through alkylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
Análisis De Reacciones Químicas
5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can be compared with other quinoline derivatives, such as:
4,4-Difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene: Known for its fluorescent properties and used in imaging applications.
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene: Another fluorescent dye with applications in biological labeling.
The uniqueness of 5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific substitution pattern and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
918646-24-9 |
|---|---|
Fórmula molecular |
C20H16F2N2O |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
5,8-difluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H16F2N2O/c1-20(2)10-17(25)24(19-15(22)8-7-14(21)18(19)20)13-9-12-5-3-4-6-16(12)23-11-13/h3-9,11H,10H2,1-2H3 |
Clave InChI |
OPHLOBZEZQLQFM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C2=C(C=CC(=C21)F)F)C3=CC4=CC=CC=C4N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)
![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
